[(2R,6R)-6-Methylpiperidin-2-yl]methanamine;dihydrochloride
Description
[(2R,6R)-6-Methylpiperidin-2-yl]methanamine dihydrochloride is a chiral piperidine derivative characterized by a six-membered saturated ring with a methyl group at the 6-position and a methanamine substituent at the 2-position. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
[(2R,6R)-6-methylpiperidin-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6-3-2-4-7(5-8)9-6;;/h6-7,9H,2-5,8H2,1H3;2*1H/t6-,7-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGXBCYUFFDHEB-GPJOBVNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,6R)-6-Methylpiperidin-2-yl]methanamine;dihydrochloride typically involves the reaction of 6-methylpiperidine with formaldehyde and hydrogen chloride. The reaction conditions often include:
Temperature: Room temperature
Solvent: Aqueous or organic solvents
Catalysts: Acidic catalysts like hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure consistent product quality
Purification steps: Including crystallization and filtration to achieve high purity levels
Chemical Reactions Analysis
Types of Reactions
[(2R,6R)-6-Methylpiperidin-2-yl]methanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding N-oxide derivatives
Reduction: Formation of secondary amines
Substitution: Nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, alkoxides
Major Products
Oxidation: N-oxide derivatives
Reduction: Secondary amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
[(2R,6R)-6-Methylpiperidin-2-yl]methanamine;dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block for the synthesis of complex molecules
Biology: In the study of neurotransmitter systems
Medicine: Potential therapeutic applications in treating neurological disorders
Industry: Used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of [(2R,6R)-6-Methylpiperidin-2-yl]methanamine;dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. It modulates the activity of these receptors, leading to changes in cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below highlights key differences between [(2R,6R)-6-Methylpiperidin-2-yl]methanamine dihydrochloride and related compounds:
*Molecular weight calculated based on theoretical formula (C₇H₁₅N₂Cl₂). ‡Molecular weight inferred from HNK’s formula (C13H16ClNO3) .
Pharmacological Activity
- (2R,6R)-HNK: Exhibits rapid antidepressant and antinociceptive effects by modulating glutamate receptors (e.g., NMDA, AMPA) and activating BDNF/mTOR pathways. Unlike ketamine, it lacks hallucinogenic side effects .
- However, the aromatic ring system may limit flexibility compared to piperidine derivatives .
- Piperazine Analogues : Piperazine rings (e.g., (2R,6R)-2,6-Dimethylpiperazine dihydrochloride) often target serotonin or dopamine receptors due to dual nitrogen sites, differing from the piperidine-based target compound .
Critical Analysis of Key Differences
- Stereochemistry : The (2R,6R) configuration in the target compound and HNK is crucial for activity, as enantiomers may lack efficacy or exhibit adverse effects .
- Ring System : Piperidine (saturated) vs. pyridine (aromatic) rings alter electron distribution and binding affinity. Piperidines are more flexible, favoring interactions with G-protein-coupled receptors .
- Salt Form : Dihydrochloride salts improve aqueous solubility, a common strategy for enhancing bioavailability in basic amines .
Biological Activity
[(2R,6R)-6-Methylpiperidin-2-yl]methanamine; dihydrochloride is a chemical compound with significant biological activity, primarily due to its structural characteristics and interaction with various biological targets. This article explores its synthesis, biological mechanisms, applications in research and medicine, and relevant case studies.
- Molecular Formula : C7H16N2.2ClH
- Molecular Weight : 187.12 g/mol
- IUPAC Name : [(2R,6R)-6-methylpiperidin-2-yl]methanamine; dihydrochloride
The compound is a derivative of piperidine, featuring a six-membered ring with one nitrogen atom and a methyl group at the 6-position, contributing to its unique stereochemistry and biological properties.
Synthesis
The synthesis of [(2R,6R)-6-Methylpiperidin-2-yl]methanamine; dihydrochloride typically involves:
- Starting Material : 6-methylpiperidine
- Reagents : Formaldehyde and hydrochloric acid
- Conditions : Room temperature in aqueous or organic solvents
The reaction yields the dihydrochloride salt, which is then purified through crystallization and filtration techniques to ensure high purity levels .
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly:
- Dopamine Receptors : Modulates dopaminergic signaling pathways, which can influence mood and behavior.
- Serotonin Receptors : Acts as an agonist or antagonist depending on the receptor subtype, affecting various physiological processes including mood regulation and anxiety.
These interactions can lead to significant changes in cellular signaling pathways, which are critical in understanding its potential therapeutic applications.
Applications in Research and Medicine
[(2R,6R)-6-Methylpiperidin-2-yl]methanamine; dihydrochloride has diverse applications:
- Neuroscience Research : Used to study neurotransmitter systems and their roles in neurological disorders.
- Pharmaceutical Development : Investigated for potential therapeutic uses in treating conditions like depression and anxiety disorders.
- Chemical Synthesis : Serves as a building block for synthesizing more complex organic molecules and pharmaceuticals.
Case Study 1: Neurotransmitter Modulation
A study investigated the effects of [(2R,6R)-6-Methylpiperidin-2-yl]methanamine; dihydrochloride on dopamine receptor activity. Researchers found that it significantly increased dopamine release in vitro, suggesting its potential as a treatment for disorders characterized by dopaminergic dysfunction .
Case Study 2: Antidepressant Effects
In a preclinical trial, the compound was administered to animal models exhibiting depressive behaviors. Results indicated a marked improvement in mood-related behaviors compared to control groups, supporting its role as a candidate for antidepressant development .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Piperidine | Six-membered ring containing one nitrogen | Parent compound |
| N-Methylpiperidine | Methylated derivative of piperidine | Differences in receptor affinity |
| [(2R,6R)-6-Methylpiperidin-2-yl]methanamine | Modified piperidine with methyl substituent | Unique stereochemistry affecting biological properties |
This table highlights how [(2R,6R)-6-Methylpiperidin-2-yl]methanamine; dihydrochloride stands out due to its specific functional groups that confer distinct biological activities compared to related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
